N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based sulfonamides, such as the compound you mentioned, are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes .
Synthesis Analysis
While specific synthesis information for this compound is not available, thiophene-based sulfonamides have been synthesized and characterized in various studies . They are typically created through a series of chemical reactions .Molecular Structure Analysis
The molecular structure of thiophene-based sulfonamides involves a thiophene moiety, a sulfonamide group, and other functional groups . The exact structure would depend on the specific compound.Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based sulfonamides would depend on the specific compound. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用
Synthesis and Characterization
Research on N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide derivatives has focused on their synthesis and characterization, highlighting their potential in various scientific applications. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, especially in anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013). Similarly, Zhang Peng-yun (2013) focused on the synthesis from para-methyl-acetophenone and ethyl trifluoroacetate, investigating the effects of different synthesis conditions on yield (Zhang Peng-yun, 2013).
Anticancer and Antibacterial Properties
Research has also delved into the anticancer and antibacterial properties of these compounds. Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, revealing high activities against various bacterial strains (Azab et al., 2013). Penning et al. (1997) identified a sulfonamide-containing 1,5-diarylpyrazole derivative, celecoxib, as a potent and selective COX-2 inhibitor, showcasing the potential of these compounds in therapeutic applications (Penning et al., 1997).
Environmental Applications
N-ethyl perfluorooctane sulfonamide (EtFOSA), a related compound, has been studied for its environmental impact, particularly its transformation into perfluorooctane sulfonate (PFOS) and other per- and polyfluoroalkyl substances (PFASs). Studies like those by Zhao et al. (2018) and Nascimento et al. (2018) have investigated the uptake, translocation, biotransformation, and environmental occurrence of EtFOSA and its metabolites in plants and various ecosystems, highlighting the environmental pathways and risks associated with these substances (Zhao et al., 2018; Nascimento et al., 2018).
作用機序
Mode of Action
This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes and inhibits their activity, thereby disrupting the balance of acid and base in the body. The inhibition is noncompetitive, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .
Biochemical Pathways
The inhibition of carbonic anhydrases affects several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, gastric acid, and pancreatic juice. By inhibiting these enzymes, the compound can potentially affect all these processes .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOKRDZXFJRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。